molecular formula C23H16FNO4 B11576952 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide

Cat. No.: B11576952
M. Wt: 389.4 g/mol
InChI Key: KHQMYAAXKGYGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C23H16FNO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H16FNO4/c24-16-12-10-15(11-13-16)22(27)23-21(18-8-4-5-9-19(18)29-23)25-20(26)14-28-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,26)

InChI Key

KHQMYAAXKGYGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.